molecular formula C14H16O4 B2987207 (1R,3S)-3-Phenylmethoxycarbonylcyclopentane-1-carboxylic acid CAS No. 2580114-04-9

(1R,3S)-3-Phenylmethoxycarbonylcyclopentane-1-carboxylic acid

Cat. No.: B2987207
CAS No.: 2580114-04-9
M. Wt: 248.278
InChI Key: XTXHBOKALQEODT-NEPJUHHUSA-N
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Description

(1R,3S)-3-Phenylmethoxycarbonylcyclopentane-1-carboxylic acid is a complex organic compound characterized by its intricate molecular structure This compound is notable for its phenylmethoxycarbonyl group attached to a cyclopentane ring, which is further substituted with a carboxylic acid group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S)-3-Phenylmethoxycarbonylcyclopentane-1-carboxylic acid typically involves multiple steps, starting with the cyclopentane ring as the core structure. One common approach is to introduce the phenylmethoxycarbonyl group through a reaction with phenylmethyl chloroformate under basic conditions. The carboxylic acid group can be introduced through oxidation of a corresponding alcohol or aldehyde precursor.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized catalysts and reactors to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired stereochemistry and remove impurities.

Chemical Reactions Analysis

Types of Reactions: (1R,3S)-3-Phenylmethoxycarbonylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

  • Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often facilitated by strong bases or acids.

Major Products Formed:

  • Oxidation: Esters, amides, and carboxylic acids.

  • Reduction: Alcohols, aldehydes, and hydrocarbons.

  • Substitution: Amides, esters, and ethers.

Scientific Research Applications

(1R,3S)-3-Phenylmethoxycarbonylcyclopentane-1-carboxylic acid has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used to study enzyme-substrate interactions and metabolic pathways.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,3S)-3-Phenylmethoxycarbonylcyclopentane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The stereochemistry of the molecule plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

(1R,3S)-3-Phenylmethoxycarbonylcyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

  • (1R,3R)-3-Phenylmethoxycarbonylcyclopentane-1-carboxylic acid: This compound has the same molecular formula but different stereochemistry, leading to different chemical and biological properties.

  • 3-Phenylmethoxycarbonylcyclohexane-1-carboxylic acid: This compound has a similar structure but with a cyclohexane ring instead of cyclopentane, affecting its reactivity and applications.

Properties

IUPAC Name

(1R,3S)-3-phenylmethoxycarbonylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c15-13(16)11-6-7-12(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,16)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXHBOKALQEODT-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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